![molecular formula C10H16O2 B014815 (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone CAS No. 1845-25-6](/img/structure/B14815.png)
(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone
Overview
Description
Synthesis Analysis
The synthesis of (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone has been achieved through various methods, primarily starting from α-pinene, a readily available terpene. Krishnamurthy et al. (1997) developed a convenient large-scale synthesis involving the diastereoselective dihydroxylation of α-pinene followed by the oxidation of pinanediol to the hydroxyketone, highlighting the process's high yield and ease of operation (Krishnamurthy, Landi, & Roth, 1997). Another approach by Wang Shi-fa (2012) involved selective oxidation of α-pinene, focusing on optimizing the reaction conditions to improve yield and selectivity (Wang Shi-fa, 2012).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its bicyclic framework, incorporating a hydroxyl group and a ketone functionality. This unique configuration is crucial for its role as a chiral auxiliary, enabling stereoselective synthesis of complex organic molecules.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, leveraging its chiral centers for the synthesis of enantiomerically pure compounds. For example, it has been used in the asymmetric synthesis of dolaphenine and its heteroaromatic congeners, as described by Irako et al. (1995), showcasing its utility in synthesizing optically pure forms of complex molecules (Irako, Hamada, & Shioiri, 1995).
Scientific Research Applications
Synthesis of Axially Chiral Compounds : This compound is used in the synthesis of axially chiral bis(amino acid)s and dioxopiperazines, which are rare cases of primary helical topology (Ridvan et al., 1999).
Active Ingredient in Essential Oils : As a principal active ingredient in hyssop oil, cis- and trans-3-pinanones (derived from 2-Hydroxy-3-pinanone) act as GABAA receptor antagonists and have pharmacological effects, such as causing tonic/clonic convulsions in mice (Höld et al., 2002).
Synthesis of Optically Active Aminoethanol Derivatives : It's used in the asymmetric carbonyl addition, yielding optically active, α-substituted-β-aminoethanol derivatives (Mi et al., 1990).
Antibacterial Applications : New types of pinanyl nitrogen-containing heterocycles synthesized using this compound exhibit strong antibacterial effects against bacteria like E. coli and B. subtilis (Wei et al., 2013).
Synthesis of Enantiomerically Pure Compounds : It is instrumental in the synthesis of enantiomerically pure α-aminophosphonic acid derivatives (Jacquier et al., 1988).
Large Scale Synthesis : Its large-scale synthesis offers high yield and ease of operation, highlighting its industrial potential (Krishnamurthy et al., 1997).
Influence on Flavor : The chirality of this compound influences the flavor impression of enones, with its (+)-enantiomers generally possessing more agreeable odours than the antipodes (Buchbauer & Shafii‐Tabatabai, 2003).
Enantioselective Synthesis in Pharmacology : It's used in the novel enantioselective synthesis of pharmacologically significant compounds like (S)-(-)- and (R)-(+)-nornicotine (Swango et al., 1999).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as theEstrogen receptor alpha and Nuclear receptor coactivator 2 . These proteins play crucial roles in cellular processes such as gene expression and signal transduction.
Mode of Action
This can result in alterations in cellular processes, potentially influencing cell growth, differentiation, and survival .
Biochemical Pathways
Given its potential targets, it may influence pathways related tocellular signaling , gene expression , and cell survival .
Pharmacokinetics
Therefore, its bioavailability and the impact of these properties on its pharmacological action are currently unknown .
Result of Action
Based on its potential targets, it may influencecell growth , differentiation , and survival .
properties
IUPAC Name |
(1S,2S,5S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3/t6-,7-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRRCQOUNSHSGB-BYULHYEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(C(=O)C2)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H](C2(C)C)CC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456111 | |
Record name | (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1845-25-6 | |
Record name | (1S,2S,5S)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1845-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxypinocamphone, (1S,2S,5S)-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001845256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXYPINOCAMPHONE, (1S,2S,5S)-(-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3X9755FQK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.